REACTION_CXSMILES
|
[CH:1]1([N:7]([CH3:18])[S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC(C(OCC)=O)=CC=1.C1C(=O)N([Br:38])C(=O)C1>>[CH:1]1([N:7]([CH3:18])[S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH2:17][Br:38])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N(S(=O)(=O)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(S(=O)(=O)C1=CC=C(C=C1)CBr)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |